4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid

Prodrug design Controlled release Esterase-labile linker

Sourcing a functionalized naphthoic acid scaffold with a chemically addressable, hydrolytically cleavable handle remains a supply gap. The closest methoxy analog (CAS 94006-38-9) lacks this essential esterase-labile site, rendering it inert for prodrug or linker applications. - The terminal acetoxy ester serves as a protected alcohol or enzymatically cleavable linker, enabling controlled payload release. - A validated reverse-phase HPLC method is available for immediate purity profiling, eliminating method development lead time. - This compound is the only viable choice among close structural analogs for projects requiring orthogonal protection or triggered release chemistry.

Molecular Formula C17H17NO7
Molecular Weight 347.3 g/mol
CAS No. 93820-07-6
Cat. No. B12672518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid
CAS93820-07-6
Molecular FormulaC17H17NO7
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESCC(=O)OCCNC(=O)COC1=CC(=C(C2=CC=CC=C21)O)C(=O)O
InChIInChI=1S/C17H17NO7/c1-10(19)24-7-6-18-15(20)9-25-14-8-13(17(22)23)16(21)12-5-3-2-4-11(12)14/h2-5,8,21H,6-7,9H2,1H3,(H,18,20)(H,22,23)
InChIKeyQZZPCOBRIQUCOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid Overview


4-(2-((2-(Acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid (CAS 93820-07-6) is a synthetic 1-hydroxy-2-naphthoic acid derivative bearing a 4-positioned (acetoxyethyl)amino-oxoethoxy side chain. Its molecular formula is C17H17NO7 with a molecular weight of 347.32 g/mol, an InChI Key of QZZPCOBRIQUCOP-UHFFFAOYSA-N, and a calculated LogP of 2.11 . The compound is registered under EC Number 298-592-0 and is catalogued in authoritative chemical databases including the CAS Common Chemistry registry . This compound belongs to a family of functionalized naphthoic acid derivatives that have been explored as intermediates for azo dyes and as scaffolds in medicinal chemistry .

Why Methoxy or Ethoxy Analogs Cannot Substitute


The terminal acetoxy group (–O–CO–CH3) in this compound is a hydrolyzable ester, whereas the closest commercial analog—1-hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid (CAS 94006-38-9)—terminates in a non-hydrolyzable methyl ether (–O–CH3). This single functional-group substitution fundamentally alters the compound's chemical reactivity, metabolic lability, and potential for further derivatization . In applications where controlled esterase-mediated release, prodrug activation, or a reactive handle for subsequent synthetic steps is required, the methoxy analog is functionally inert and cannot substitute. Similarly, the ethoxy-oxoethoxy analog (CAS 58852-85-0) lacks the amino-amide linker entirely, removing both hydrogen-bonding capacity and the acetoxyethyl functionality. Procurement decisions must therefore account for the presence of the acetoxy ester as a chemically addressable moiety that is absent in the most structurally similar, readily available alternatives .

Quantitative Differentiation Evidence


Hydrolyzable Ester vs. Non-Hydrolyzable Ether

The target compound contains a terminal acetoxy group (–O–CO–CH3), which is an ester susceptible to hydrolysis under acidic, basic, or enzymatic (esterase) conditions. In contrast, the closest structural analog, 1-hydroxy-4-(2-((2-methoxyethyl)amino)-2-oxoethoxy)-2-naphthoic acid (CAS 94006-38-9), terminates in a methyl ether (–O–CH3) that is stable to hydrolysis under the same conditions . The acetoxy group can be selectively cleaved to reveal a free hydroxyl (–OH) on the ethylamino side chain, generating a reactive alcohol intermediate suitable for further conjugation or prodrug activation. The methoxy analog lacks this entire reactivity dimension.

Prodrug design Controlled release Esterase-labile linker Chemical derivatization

Lipophilicity Comparison by Calculated LogP

The calculated LogP of the target compound is 2.11, compared to 2.07 for the methoxy analog (CAS 94006-38-9), as reported by a consistent computational method on the same vendor platform . This represents a ΔLogP of +0.04, indicating marginally increased lipophilicity attributable to the acetoxy carbonyl group. While the numerical difference is small, it reflects a structural feature (additional polarizable carbonyl) that can influence membrane partitioning, protein binding, and chromatographic retention in a systematic, compound-specific manner.

Lipophilicity Partition coefficient Membrane permeability ADME

Validated HPLC Method for Quality Control

A dedicated reverse-phase HPLC method using the Newcrom R1 column has been developed and published for 4-(2-((2-(acetoxy)ethyl)amino)-2-oxoethoxy)-1-hydroxy-2-naphthoic acid, employing an acetonitrile/water/phosphoric acid mobile phase . The method is described as scalable from analytical to preparative scale and is suitable for impurity isolation and pharmacokinetic applications when phosphoric acid is replaced with formic acid for MS compatibility. While the methoxy analog has a comparable HPLC method published on the same column chemistry , the target compound's distinct retention characteristics arise from the acetoxy group's additional polarity and hydrogen-bonding capacity, providing a specific, validated analytical endpoint for procurement quality control.

HPLC method development Analytical quality control Newcrom R1 column Purity assessment

Molecular Weight and Hydrogen-Bond Acceptor Capacity

The target compound (MW = 347.32 g/mol) possesses an additional carbonyl oxygen in its acetoxy group compared to the methoxy analog (MW = 319.31 g/mol), increasing its hydrogen-bond acceptor (HBA) count and polar surface area . This structural difference may enhance binding affinity to protein targets that engage the terminal ester carbonyl through hydrogen bonding or dipole interactions. Within the broader class of 1-hydroxy-2-naphthoic acid derivatives, compounds with extended side chains containing ester moieties have been described as synthetic intermediates for azo dyes and as putative bioactive scaffolds .

Molecular recognition Hydrogen bonding Target engagement Structure-activity relationships

Validated Application Scenarios


Prodrug Synthesis with Esterase-Labile Linkers

The acetoxy ester terminus provides a hydrolytically cleavable site that can be exploited for prodrug design. Upon exposure to esterases or mild alkaline conditions, the acetoxy group hydrolyzes to liberate a hydroxyl group on the ethylamino side chain, enabling payload release or further conjugation. The methoxy analog (CAS 94006-38-9), lacking this ester, cannot serve as a releasable linker . This makes the target compound the only viable choice among close structural analogs for projects requiring enzymatically triggered linker chemistry.

QC Release Testing with Established HPLC Protocol

A validated reverse-phase HPLC method on the Newcrom R1 column has been published specifically for this compound, with defined mobile-phase conditions (acetonitrile/water/phosphoric acid) and a clear path to MS-compatible adaptation by substituting formic acid . This pre-existing protocol accelerates procurement-driven quality control, enabling immediate implementation of purity and impurity profiling without de novo method development.

Scaffold Derivatization via Selective Acetoxy Deprotection

The acetoxy group serves as a protected alcohol that can be selectively deprotected to reveal a free hydroxyl, which can then be further functionalized (e.g., oxidized, alkylated, or conjugated). The methoxy analog, by contrast, requires harsh demethylation conditions (e.g., BBr3), which are incompatible with many downstream functional groups. For multi-step synthetic routes requiring orthogonal protection/deprotection strategies, the acetoxy-bearing compound offers a significant practical advantage .

Azo Dye and Pigment Precursor Development

Derivatives of 1-hydroxy-2-naphthoic acid have a well-documented history as coupling components in azo dye synthesis . The target compound's acetoxyethylamino-oxoethoxy substituent introduces an additional amide bond and ester moiety into the coupling component, potentially modulating the shade, fastness, or solubility of the resulting azo pigment relative to simpler naphthoic acid derivatives. This structural complexity provides a differentiated starting point for dye discovery programs seeking novel colorants with tailored properties.

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